REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[C:3]=1F.[Br:11][C:12]1[CH:13]=[C:14]([OH:19])[CH:15]=[C:16]([Cl:18])[CH:17]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:11][C:12]1[CH:13]=[C:14]([CH:15]=[C:16]([Cl:18])[CH:17]=1)[O:19][C:3]1[C:4]([C:8]#[N:9])=[N:5][CH:6]=[CH:7][C:2]=1[Cl:1] |f:2.3.4|
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Name
|
|
Quantity
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2.18 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=NC=C1)C#N)F
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Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=C(C1)Cl)O
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
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Type
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CUSTOM
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Details
|
partitioned between water (200 mL) and ethyl acetate (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(OC=2C(=NC=CC2Cl)C#N)C=C(C1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |